molecular formula C12H14FN3O5S B6981894 N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide

N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide

Cat. No.: B6981894
M. Wt: 331.32 g/mol
InChI Key: HHAYEFIRCFFSSN-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a fluoro-substituted benzene ring, and a sulfonamide group

Properties

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O5S/c1-3-20-7-10-14-15-12(21-10)16-22(17,18)9-6-4-5-8(19-2)11(9)13/h4-6H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAYEFIRCFFSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(O1)NS(=O)(=O)C2=CC=CC(=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The introduction of the ethoxymethyl group can be achieved through alkylation reactions using ethyl halides. The final step involves the sulfonation of the fluoro-3-methoxybenzene ring, followed by the coupling of the sulfonamide group to the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzene derivatives.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxadiazole ring can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways. The fluoro and methoxy groups on the benzene ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

    N-[5-(methyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide: This compound lacks the ethoxymethyl group, which may affect its solubility and reactivity.

    N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide: The replacement of the oxadiazole ring with a thiadiazole ring can alter the compound’s electronic properties and biological activity.

    N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-chloro-3-methoxybenzenesulfonamide: Substituting the fluoro group with a chloro group can influence the compound’s chemical stability and reactivity.

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific applications.

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